

ZM241385 Radioligand Binding Assay for the Adenosine A_{2a} Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZM241385	
Cat. No.:	B1684409	Get Quote

Application Note and Protocol

This document provides a detailed protocol for a radioligand binding assay using [³H]**ZM241385** to characterize the adenosine A_{2a} receptor. **ZM241385** is a potent and selective antagonist for the A_{2a} receptor, making it an invaluable tool for researchers in pharmacology and drug development. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

The adenosine A_{2a} receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission. When activated by its endogenous ligand adenosine, the A_{2a} receptor couples to a Gs protein, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1] Due to its involvement in pathophysiology, the A_{2a} receptor is a significant target for drug discovery.

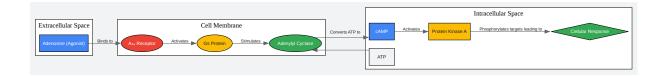
Radioligand binding assays are a fundamental technique for studying receptor pharmacology. These assays allow for the quantification of receptor density (Bmax) and the affinity (Kd) of a radioligand for its receptor. Additionally, competition binding assays can be used to determine the affinity (Ki) of unlabeled compounds for the receptor. [3 H]**ZM241385** is a widely used radiolabeled antagonist for the A_{2a} receptor due to its high affinity and selectivity.[2]



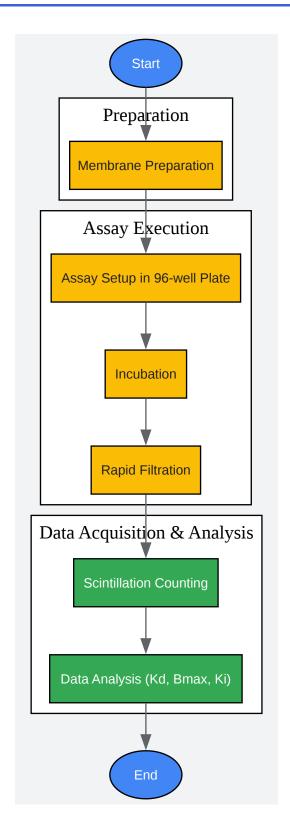
Signaling Pathway

The adenosine A_{2a} receptor signaling pathway begins with the binding of an agonist, such as adenosine, to the receptor. This induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.









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References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(3)H]ZM241385--an antagonist radioligand for adenosine A(2A) receptors in rat brain -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZM241385 Radioligand Binding Assay for the Adenosine A_{2a} Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684409#zm241385-radioligand-binding-assay-protocol]

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